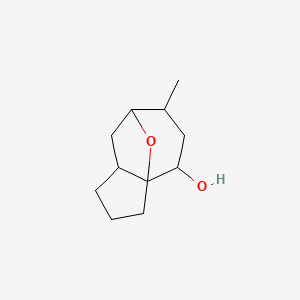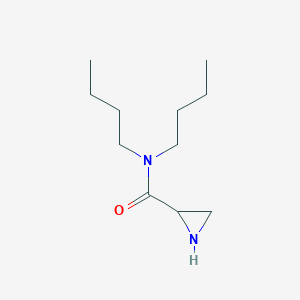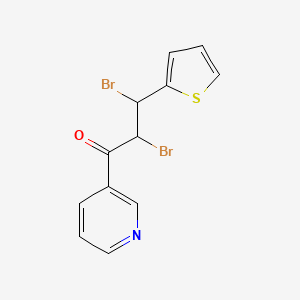![molecular formula C17H29NO2S B14381784 N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine CAS No. 88373-86-8](/img/structure/B14381784.png)
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine is an organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonyl group attached to a propyl chain, which is further connected to a butylbutan-1-amine moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Alkylation: The benzenesulfonyl chloride is then reacted with 3-chloropropylamine to form N-(3-chloropropyl)benzenesulfonamide.
Substitution Reaction: The N-(3-chloropropyl)benzenesulfonamide undergoes a nucleophilic substitution reaction with butylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzenesulfonyl)butylamine
- N-(Benzenesulfonyl)propylamine
- N-(Benzenesulfonyl)ethylamine
Uniqueness
N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
88373-86-8 |
|---|---|
Molecular Formula |
C17H29NO2S |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)propyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C17H29NO2S/c1-3-5-13-18(14-6-4-2)15-10-16-21(19,20)17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3 |
InChI Key |
PCTIIMXAPGCPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)


![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
